tert-butyl 4-(bromomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Description
tert-Butyl 4-(bromomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a brominated dihydropyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a reactive bromomethyl substituent at the 4-position. The 3,6-dihydro-2H-pyridine scaffold is a partially unsaturated six-membered ring system, which confers rigidity and synthetic versatility. The bromomethyl group serves as a critical electrophilic site for further functionalization, such as nucleophilic substitution or cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDUPMRVJZCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352724-25-4 | |
| Record name | tert-butyl 4-(bromomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Chemical Identity:
- Name: tert-butyl 4-(bromomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- CAS Number: 159503-91-0
- Molecular Formula: C10H16BrNO2
- Molecular Weight: 262.15 g/mol
- Purity: 98% .
This compound is a derivative of dihydropyridine and has garnered interest due to its potential biological activity, particularly in the field of medicinal chemistry.
The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. It has been studied for its inhibitory effects on specific kinases, which are crucial in various cellular processes.
Inhibitory Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against kinases such as GSK-3β and IKK-β. These kinases are involved in critical signaling pathways that regulate cell proliferation, survival, and apoptosis .
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines have demonstrated that this compound can influence cell viability. For instance, studies have shown varying degrees of cytotoxic effects at different concentrations, indicating a dose-dependent relationship. Compounds structurally related to this compound have shown IC50 values ranging from low nanomolar to micromolar concentrations against cancer cell lines .
Pharmacological Profiles
The pharmacological profiles of compounds related to this compound suggest that they may possess anti-cancer properties. In particular, they have been evaluated for their selectivity towards certain cancerous cells while sparing normal cells, which is a desirable trait in drug development .
Table 1: Summary of Biological Activity
| Activity | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|
| GSK-3β Inhibition | 8 | Various | Significant inhibition |
| IKK-β Inhibition | 20 | Various | Moderate inhibition |
| Cytotoxicity | Varies | HT-22, BV-2 | Dose-dependent |
Table 2: Structural Analogues and Their Activities
| Compound | CAS Number | Activity |
|---|---|---|
| tert-butyl 4-bromo-3,6-dihydro-2H-pyridine | 159503-91-0 | GSK-3β inhibitor |
| tert-butyl 4-nitromethyl-3,6-dihydro-2H-pyridine | 2484905-95-3 | Cytotoxic effects observed |
Case Study 1: GSK-3β Inhibition
In a study evaluating a series of pyridine derivatives, this compound was identified as a potent GSK-3β inhibitor with an IC50 value of approximately 8 nM. This inhibition was linked to reduced cell proliferation in specific cancer models .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on HT-22 and BV-2 cell lines revealed that certain concentrations of the compound led to significant decreases in cell viability. Notably, at concentrations above 10 µM, the compound exhibited cytotoxic effects comparable to those seen with established chemotherapeutic agents .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The key structural differentiator among analogues lies in the substituent at the 4-position of the dihydropyridine ring. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Table 2: Representative Yields and Conditions
Physicochemical Properties
- Solubility : Bromomethyl derivatives are typically lipophilic (logP ~2.5–3.5), whereas trimethylsilyloxy analogues exhibit lower solubility in polar solvents .
- Stability : Bromomethyl compounds require storage at low temperatures (<0°C) to prevent decomposition, while trifluoromethyl derivatives are stable at room temperature .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 4-(bromomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate, and what reaction conditions are critical for success?
- Methodological Answer : A common approach involves nucleophilic substitution or bromination of a precursor like tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate using reagents such as PBr₃ or HBr in dichloromethane. Critical parameters include maintaining low temperatures (0–20°C) to suppress side reactions and using catalysts like DMAP (4-dimethylaminopyridine) with triethylamine to enhance reactivity . Solvent choice (e.g., dichloromethane) and anhydrous conditions are essential to avoid hydrolysis of intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl group (δ ~3.3–3.8 ppm for CH₂Br) and the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃).
- X-ray Crystallography : Resolves spatial conformation, bond angles, and crystallographic packing. For example, triclinic crystal systems (e.g., space group P1) with unit cell parameters (e.g., a = 6.057 Å, b = 12.005 Å) can validate stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 304.1 for [M+H]⁺).
Q. What safety precautions are required when handling this brominated compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated by-products.
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210) .
- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can bromination conditions be optimized to minimize diastereomeric by-products or over-bromination?
- Methodological Answer :
- Stoichiometric Control : Use 1.05–1.1 equivalents of brominating agent (e.g., NBS or PBr₃) to limit excess reactivity.
- Temperature Gradients : Start at 0°C for initial activation, then gradually warm to 20°C to complete the reaction (prevents thermal decomposition) .
- By-Product Analysis : Monitor reaction progress via TLC (Rf comparison) or GC-MS to identify and quantify impurities like dibrominated species.
Q. What strategies are effective for studying the substitution reactivity of the bromomethyl group in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Optimize base (e.g., K₂CO₃) and solvent (e.g., DMF/H₂O) for solubility .
- Mechanistic Probes : Use deuterated analogs (e.g., CD₃OD) in kinetic studies to track isotopic scrambling or intermediate formation via ¹H NMR .
Q. How can stability under varying pH and temperature conditions be systematically assessed?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Analyze degradation via HPLC-UV (monitor loss of parent peak at λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to establish safe storage thresholds (e.g., stability <100°C) .
Q. How to resolve contradictions in reported reaction yields for multi-step syntheses involving this compound?
- Methodological Answer :
- Reproducibility Checks : Verify purity of starting materials (e.g., ≥95% by HPLC) and solvent dryness (e.g., molecular sieves for DCM).
- In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., C-Br stretch at ~550 cm⁻¹) and identify bottlenecks .
- Meta-Analysis : Compare literature protocols for common pitfalls (e.g., inert atmosphere requirements, catalyst aging) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
